[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid is an organic compound with the molecular formula and a molecular weight of 237.26 g/mol. This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a pyrazole moiety, making it a subject of interest in medicinal chemistry and proteomics research.
The compound's CAS number is 1183764-58-0, and it is primarily utilized in scientific research, particularly in studies related to proteomics and potential therapeutic applications due to its biological activity.
[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and Matrix Scientific, where it is marketed for research purposes. The classification of this compound falls under the category of amino-pyrazoles, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities .
The synthesis of [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid involves several steps:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and the stoichiometry of reactants to ensure high yields and purity. The use of solvents and catalysts can also influence the efficiency of the synthesis .
The molecular structure of [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid features:
[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid can undergo various chemical reactions:
Common reagents used include:
The products formed depend on the specific conditions applied during the reactions. For instance, oxidation typically yields carboxylic acids while reduction produces alcohols or amines .
The physical properties include:
Chemical properties include reactivity towards oxidation and reduction processes as well as potential participation in substitution reactions due to the presence of functional groups.
Further studies are required to fully elucidate the physical and chemical properties through techniques such as spectroscopy (NMR, IR) and chromatography .
[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid is primarily utilized in scientific research:
Its unique structural features make it a valuable candidate for developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions .
Pyrazole-acetic acid derivatives constitute a privileged scaffold in medicinal chemistry, with historical significance rooted in their role as non-steroidal anti-inflammatory drug (NSAID) precursors. Early development focused on amino-substituted pyrazoles like (4-Amino-1H-pyrazol-1-yl)acetic acid, a fundamental building block demonstrating the importance of the acetic acid moiety appended to the pyrazole nitrogen for bioactivity [1]. This structural feature enables interactions with diverse biological targets through hydrogen bonding, ionic interactions, and coordination chemistry. The proton-donating capability of the carboxylic acid group, combined with the electron-rich, planar heteroaromatic pyrazole ring, facilitates binding to enzyme active sites and receptors. Historically, modifications at the 4-position of the pyrazole ring have proven critical for modulating potency, selectivity, and physicochemical properties. Initial explorations involved simple alkyl or aryl substituents, but the evolution towards more complex amide functionalities, such as cyclopentanecarbonyl, represents a sophisticated advancement aimed at enhancing target affinity and pharmacokinetic profiles while addressing limitations of earlier generations.
Table 1: Evolution of Key Pyrazole-Acetic Acid Derivatives
Generation | Core Structure Example | Key Structural Features | Primary Therapeutic Focus |
---|---|---|---|
First Generation | (4-Amino-1H-pyrazol-1-yl)acetic acid [1] | Simple amino substitution at C4 | NSAID Precursors |
Second Generation | 4-Alkyl/Aryl substituted derivatives | Lipophilic groups (alkyl, aryl) at C4 | Analgesia, Inflammation |
Third Generation | [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid | Complex acyl group (cyclopentanecarbonyl) at C4 | Targeted Therapies (e.g., Kinases) |
The incorporation of the cyclopentanecarbonyl group via an amide linkage at the 4-amino position of the pyrazole ring is a deliberate structural strategy with profound pharmacophoric implications. Cyclopentane, as a saturated alicyclic system, introduces significant three-dimensionality and controlled lipophilicity compared to flat aromatic rings or flexible linear alkyl chains. This conformational constraint can lead to enhanced target selectivity by reducing entropic penalties upon binding and minimizing off-target interactions. The carbonyl group of the amide linkage serves as a crucial hydrogen bond acceptor, while the N-H group functions as a hydrogen bond donor, effectively expanding the compound's interaction potential with target proteins [1].
The cyclopentane ring itself contributes moderate lipophilicity, aiding membrane permeability and cellular uptake, while its ring strain and specific conformation can promote favorable van der Waals contacts within hydrophobic binding pockets. Compared to bulkier cyclohexyl or smaller cyclopropyl analogs, the cyclopentyl group offers an optimal balance of steric bulk and conformational flexibility. This moiety is metabolically more stable than its phenyl counterpart against oxidative pathways catalyzed by cytochrome P450 enzymes, potentially improving metabolic half-life. The overall effect is a pharmacophore optimized for engaging targets requiring both polar (carboxylic acid, amide) and apolar (cyclopentyl) interaction surfaces, making it particularly suitable for enzymes like kinases, phosphodiesterases, or receptors where such hybrid character is advantageous.
Despite its promising design, significant research gaps surround [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid. A primary uncertainty lies in its precise spectrum of biological target engagement. While the core pyrazole-acetic acid structure suggests potential activity towards cyclooxygenase isoforms (COX-1/COX-2) or dehydrogenase enzymes, the steric and electronic influence of the bulky cyclopentanecarbonyl group likely redirects or refines this activity towards other, less-explored targets like specific protein kinases or nuclear receptors. Rigorous profiling against panels of these targets is needed to map its selectivity.
The impact on intracellular signaling cascades remains largely hypothetical. Does this compound modulate JAK/STAT pathways, MAPK signaling, or other key networks implicated in inflammation or proliferation? Understanding downstream effects beyond primary target binding is crucial for predicting therapeutic utility and potential toxicities. Furthermore, data on its physicochemical behavior and ADME (Absorption, Distribution, Metabolism, Excretion) properties is scarce. Predictive models suggest the carboxylic acid may limit blood-brain barrier penetration, confining potential activity to peripheral tissues, while the amide bond's susceptibility to amidase hydrolysis requires empirical investigation.
A critical gap is the lack of in vivo efficacy and pharmacokinetic data. Demonstrating target engagement, bioavailability, and desired pharmacological effects in relevant disease models is essential to validate the compound's design rationale and translate structural promise into therapeutic potential. Finally, the structure-activity relationship (SAR) around the cyclopentanecarbonyl moiety is unexplored. Systematic variations—ring size (cyclopropyl, cyclohexyl), substitution patterns on the cyclopentane ring, or bioisosteric replacements for the carbonyl—are necessary to fully optimize this critical pharmacophoric element for specific therapeutic applications.
Table 2: Key Research Gaps and Required Investigations for [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic Acid
Research Gap Area | Specific Unanswered Questions | Required Experimental Approaches |
---|---|---|
Target Identification | Primary enzymatic/receptor targets? Target selectivity profile? | Kinase profiling panels, Affinity chromatography-MS, SPR |
Mechanism of Action | Downstream signaling effects? Functional cellular consequences? | Phospho-proteomics, Reporter gene assays, Pathway analysis |
ADME/PK Properties | Oral bioavailability? Metabolic stability? Tissue distribution? | In vitro metabolism (microsomes, hepatocytes), PK studies in rodents |
Structural Optimization | SAR of cyclopentane ring? Amide bond isosteres? | Synthesis of analogs, Focused libraries, Biological screening |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0